molecular formula C6H3BF5KO B14032661 Potassium (3,6-difluoro-2-hydroxyphenyl)trifluoroborate

Potassium (3,6-difluoro-2-hydroxyphenyl)trifluoroborate

Cat. No.: B14032661
M. Wt: 235.99 g/mol
InChI Key: LMQDUWQOLSBHMF-UHFFFAOYSA-N
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Description

Potassium (3,6-difluoro-2-hydroxyphenyl)trifluoroborate is a specialized organoboron compound known for its stability and reactivity in various chemical processes. This compound is particularly significant in the field of organic synthesis, especially in Suzuki–Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium (3,6-difluoro-2-hydroxyphenyl)trifluoroborate typically involves the reaction of 3,6-difluoro-2-hydroxyphenylboronic acid with potassium bifluoride (KHF2). The reaction is carried out in an aqueous medium, and the product is isolated by filtration and drying .

Industrial Production Methods

On an industrial scale, the production of potassium trifluoroborates, including this compound, follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Mechanism of Action

The mechanism by which potassium (3,6-difluoro-2-hydroxyphenyl)trifluoroborate exerts its effects is primarily through its role as a nucleophilic coupling partner in metal-catalyzed cross-coupling reactions. The compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond .

Comparison with Similar Compounds

Similar Compounds

  • Potassium phenyltrifluoroborate
  • Potassium 3-thiophenetrifluoroborate
  • Potassium 4-methoxyphenyltrifluoroborate

Uniqueness

Potassium (3,6-difluoro-2-hydroxyphenyl)trifluoroborate is unique due to the presence of fluorine atoms, which can enhance the reactivity and stability of the compound. The hydroxyl group also provides additional functionalization possibilities, making it a versatile reagent in organic synthesis .

Properties

Molecular Formula

C6H3BF5KO

Molecular Weight

235.99 g/mol

IUPAC Name

potassium;(3,6-difluoro-2-hydroxyphenyl)-trifluoroboranuide

InChI

InChI=1S/C6H3BF5O.K/c8-3-1-2-4(9)6(13)5(3)7(10,11)12;/h1-2,13H;/q-1;+1

InChI Key

LMQDUWQOLSBHMF-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=C(C=CC(=C1O)F)F)(F)(F)F.[K+]

Origin of Product

United States

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